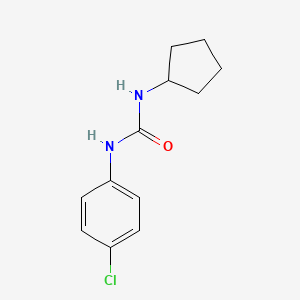
2-(3-Methylthiophene-2-carbonyl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Methylthiophene-2-carbonyl)butanenitrile” is a chemical compound with the CAS Number: 1156890-03-7 . It has a molecular weight of 193.27 and its IUPAC name is 2-[(3-methyl-2-thienyl)carbonyl]butanenitrile . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(3-Methylthiophene-2-carbonyl)butanenitrile” is 1S/C10H11NOS/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8H,3H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .Physical And Chemical Properties Analysis
“2-(3-Methylthiophene-2-carbonyl)butanenitrile” is a liquid at room temperature . The boiling point and other specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Organic Semiconductors
Thiophene derivatives are pivotal in the development of organic semiconductors. The compound 2-(3-Methylthiophene-2-carbonyl)butanenitrile can be used to synthesize materials that exhibit semiconducting properties suitable for organic field-effect transistors (OFETs). These materials are essential for creating flexible electronic devices .
Corrosion Inhibitors
In industrial chemistry, thiophene derivatives serve as corrosion inhibitors2-(3-Methylthiophene-2-carbonyl)butanenitrile could be incorporated into coatings or treatments to protect metals from corrosion, thereby extending the life of metal structures and components .
Pharmaceutical Research
Thiophene derivatives exhibit a range of pharmacological properties. As such, 2-(3-Methylthiophene-2-carbonyl)butanenitrile may be used as a precursor in the synthesis of compounds with potential anti-inflammatory, antimicrobial, or anticancer activities .
Material Science
In material science, thiophene-based molecules contribute to the advancement of new materials with desirable mechanical and thermal properties2-(3-Methylthiophene-2-carbonyl)butanenitrile could be a key ingredient in developing these innovative materials .
Synthesis of Biologically Active Compounds
The compound can be used in the synthesis of biologically active compounds, particularly in the creation of molecules with thiophene rings that are known to exhibit various biological effects .
Dental Anesthetics
Thiophene derivatives are used in the formulation of dental anesthetics2-(3-Methylthiophene-2-carbonyl)butanenitrile might be involved in the synthesis of articaine, a commonly used anesthetic in Europe .
Voltage-Gated Sodium Channel Blockers
Some thiophene derivatives act as voltage-gated sodium channel blockers2-(3-Methylthiophene-2-carbonyl)butanenitrile could potentially be used to develop new drugs that modulate these channels, which are important in the treatment of conditions like epilepsy .
Safety and Hazards
The safety data sheet for a similar compound, 3-Methylthiophene-2-carbonyl chloride, indicates that it causes severe skin burns and eye damage . It also mentions that contact with water liberates toxic gas . While this data is not for “2-(3-Methylthiophene-2-carbonyl)butanenitrile” specifically, it suggests that similar compounds can pose significant hazards.
Propiedades
IUPAC Name |
2-(3-methylthiophene-2-carbonyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-3-8(6-11)9(12)10-7(2)4-5-13-10/h4-5,8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRYCDTXDZOLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)C1=C(C=CS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylthiophene-2-carbonyl)butanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2987742.png)
![2,3-Dihydro-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2987743.png)
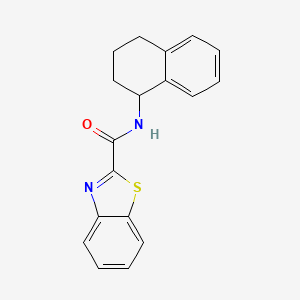
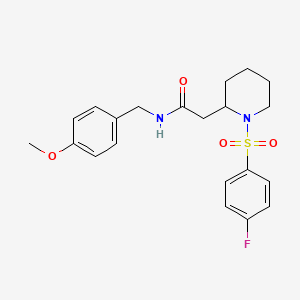
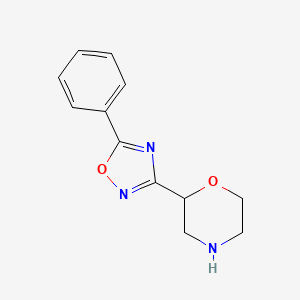
![3-(4-ethoxyphenyl)-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987749.png)

![Ethyl 4-(2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2987751.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2987757.png)
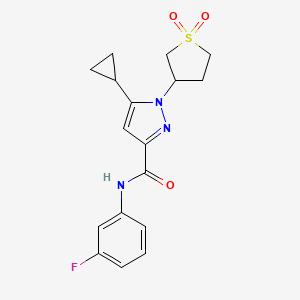
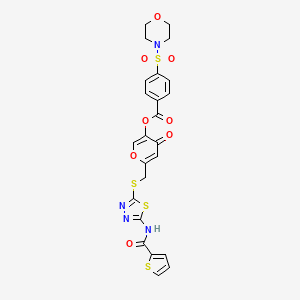
![(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2987763.png)
